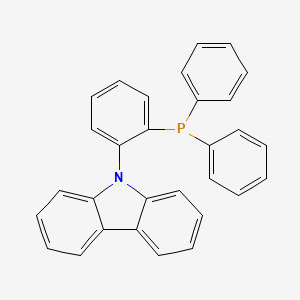
2-(5-methylthiophen-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methylthiophen-3-yl)acetonitrile, also known as MTMAC, is an organosulfur compound derived from acetonitrile and 5-methylthiophene. It is a colorless liquid with a boiling point of 162°C and a melting point of -48°C. MTMAC has been used in a variety of scientific research applications, ranging from environmental chemistry to pharmaceuticals.
Scientific Research Applications
2-(5-methylthiophen-3-yl)acetonitrile has been used in a variety of scientific research applications. It has been used in environmental chemistry to study the effects of sulfur-containing compounds on the environment. It has also been used in pharmaceuticals, as it has been shown to inhibit the growth of certain bacteria and fungi. Additionally, it has been used in the synthesis of other organosulfur compounds, such as thiophenes and thiophenols.
Mechanism of Action
2-(5-methylthiophen-3-yl)acetonitrile is believed to act as an antimicrobial agent by disrupting the cell membrane of the target organism. It does this by forming a complex with the cell membrane, which causes the membrane to become more permeable. This allows this compound to enter the cell and disrupt its functions. Additionally, this compound has been shown to inhibit the growth of certain bacteria and fungi by inhibiting the production of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to reduce the production of certain hormones and to increase the production of certain neurotransmitters.
Advantages and Limitations for Lab Experiments
2-(5-methylthiophen-3-yl)acetonitrile has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a low boiling point, making it easy to handle. Additionally, it is non-toxic and has a low vapor pressure, making it safe to use in the lab. However, this compound does have some limitations. It has a low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable and can decompose easily when exposed to light or heat.
Future Directions
There are several potential future directions for research involving 2-(5-methylthiophen-3-yl)acetonitrile. One potential direction is to further explore its antimicrobial and anti-inflammatory properties. Additionally, further research could be done to explore its potential as a therapeutic agent for certain diseases. Additionally, further research could be done to explore its potential as a catalyst for certain chemical reactions. Finally, further research could be done to explore its potential as a fuel additive or as a component of certain materials.
Synthesis Methods
2-(5-methylthiophen-3-yl)acetonitrile can be synthesized using a two-step reaction. The first step involves reacting 5-methylthiophene with acetonitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces an intermediate compound, which is then reacted with a nucleophile, such as sodium borohydride or potassium borohydride, to produce this compound.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methylthiophen-3-yl)acetonitrile involves the reaction of 5-methylthiophene-3-carboxaldehyde with malononitrile in the presence of a base to form 2-(5-methylthiophen-3-yl)acetonitrile.", "Starting Materials": [ "5-methylthiophene-3-carboxaldehyde", "malononitrile", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-methylthiophene-3-carboxaldehyde (1 equivalent) and malononitrile (2 equivalents) to a reaction flask.", "Add a base (e.g. sodium hydroxide) to the reaction flask to initiate the reaction.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter the resulting solid.", "Wash the solid with water and dry to obtain 2-(5-methylthiophen-3-yl)acetonitrile as a yellow solid." ] } | |
| 1261747-82-3 | |
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



